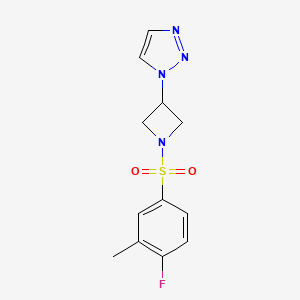
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H13FN4O2S and its molecular weight is 296.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and characterization of sulfonamide bridged 1,2,3-triazoles have been explored, demonstrating methods for creating various 1,2,3-triazole derivatives with potential biological activity (Yadav & Kaushik, 2022).
- Studies have shown the reactivity of 1,2,3-triazoles towards sulfonyl chlorides, offering a novel approach to synthesizing 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles (Beryozkina et al., 2015).
- Efficient synthesis methods for 1-sulfonyl-1,2,3-triazoles have been developed, using in situ generated copper(I) acetylides and sulfonyl azides (Raushel & Fokin, 2010).
Biological and Medicinal Applications
- Some 1,2,3-triazole derivatives have been evaluated for their antibacterial activity, with certain compounds showing significant efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis (Kaushik et al., 2020).
- The synthesis of novel 1,2,3-triazole compounds, including those with sulfonyl groups, has been explored for potential anticancer applications. Some compounds exhibit moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).
- Research into 1,2,3-triazoles as potent inhibitors against caspase-3, an enzyme relevant in apoptosis, has led to the identification of compounds with significant inhibitory activity, suggesting potential therapeutic applications (Jiang & Hansen, 2011).
Chemical Analysis and Structural Studies
- Structural characterization of 1,2,4-triazole derivatives, such as analysis of intermolecular interactions in the crystalline solid state, provides insights into the molecular behavior and stability of these compounds (Panini et al., 2014).
- Novel approaches in the synthesis of various 1,2,3-triazole derivatives, including analysis of their chemical structures and properties, contribute to a better understanding of these compounds and their potential applications (Jeon et al., 2001).
Properties
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c1-9-6-11(2-3-12(9)13)20(18,19)16-7-10(8-16)17-5-4-14-15-17/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAASZOZRACVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
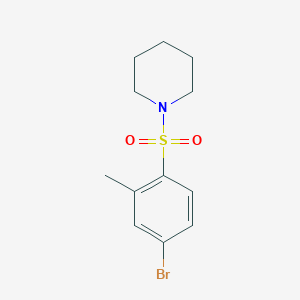
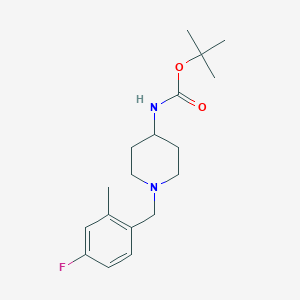
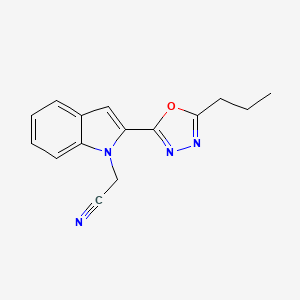
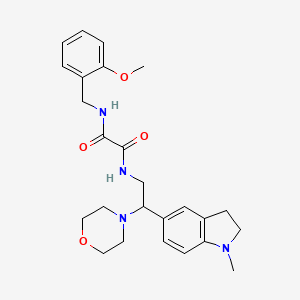



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)
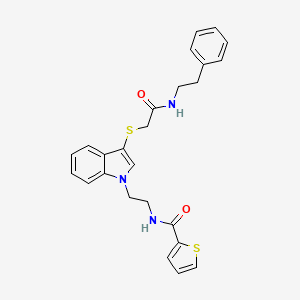
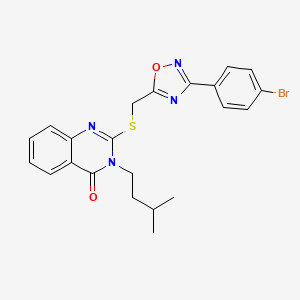

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)

